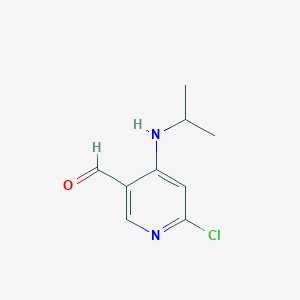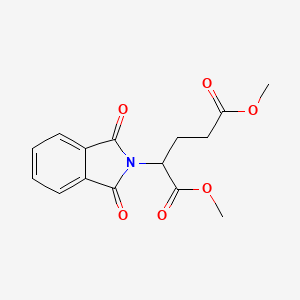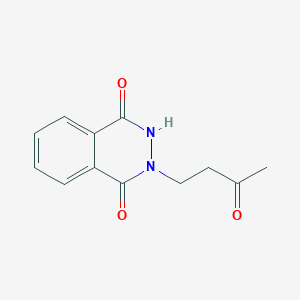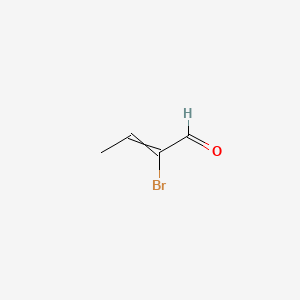
2-bromobut-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromobut-2-enal is an organic compound with the molecular formula C4H5BrO. It is also known as 2-Bromo-2-butenal. This compound is characterized by the presence of a bromine atom attached to the second carbon of a butenal structure, which includes both a carbon-carbon double bond and an aldehyde group. The compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-bromobut-2-enal can be synthesized through the bromination of crotonaldehyde (2-butenal). The reaction typically involves the addition of bromine to crotonaldehyde in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-bromobut-2-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Crotonic acid.
Reduction: 2-Butenol or 2-Butanol.
Substitution: Various substituted butenals depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-bromobut-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-bromobut-2-enal involves its reactivity due to the presence of both the bromine atom and the aldehyde group. The bromine atom can participate in nucleophilic substitution reactions, while the aldehyde group can undergo oxidation and reduction reactions. The compound’s reactivity is influenced by the electron-withdrawing effect of the bromine atom, which makes the carbonyl carbon more susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
2-bromobut-2-enal can be compared with other similar compounds such as:
Crotonaldehyde (2-Butenal): Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Bromo-2-butene: Lacks the aldehyde group, limiting its reactivity in oxidation and reduction reactions.
2-Chloro-2-butenal: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and chemical properties.
The uniqueness of this compound lies in its dual functionality, allowing it to participate in a wide range of chemical reactions and making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C4H5BrO |
|---|---|
Peso molecular |
148.99 g/mol |
Nombre IUPAC |
2-bromobut-2-enal |
InChI |
InChI=1S/C4H5BrO/c1-2-4(5)3-6/h2-3H,1H3 |
Clave InChI |
DOZLVLCBCZGSSH-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


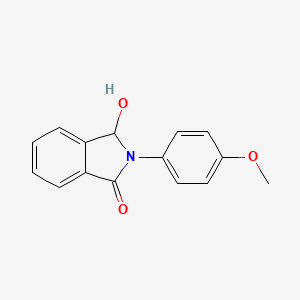


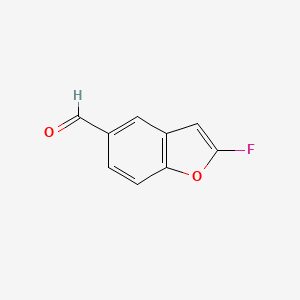

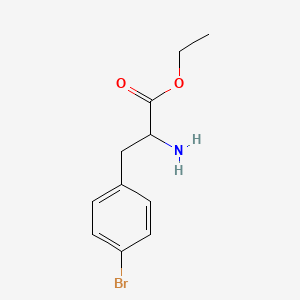



![2-[3-(methoxycarbonyl)phenoxy]acetic acid](/img/structure/B8763863.png)
